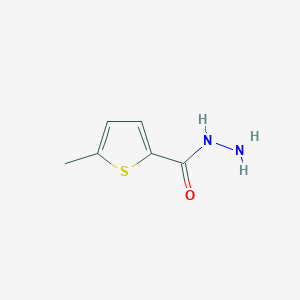
N-(2-chloroethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This compound is not directly studied in the provided papers, but its structural relatives have been investigated for their physical, chemical, and biological properties. Benzimidazole derivatives are known for their wide range of biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzimidazole compounds has been explored under various conditions. For instance, N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine was synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Although the exact synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using different techniques. X-ray crystallography provided insights into the crystalline structure of 2-chloromethyl-1H-benzimidazole hydrochloride, revealing its monoclinic space group and the formation of an infinite chain structure through intermolecular hydrogen bonding . Similarly, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine was determined, showing a planar benzimidazole ring system and the dihedral angle between the benzimidazole and phenyl rings . These studies are crucial for understanding the conformation and potential reactivity of N-(2-chloroethyl)-1H-benzimidazol-2-amine.
Chemical Reactions Analysis
The electrochemical behavior of benzimidazole derivatives has been investigated, which is important for understanding their reactivity. The compound N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine exhibited specific electrochemical features as studied by cyclic and square wave voltammetry . These findings suggest that N-(2-chloroethyl)-1H-benzimidazol-2-amine could also exhibit interesting electrochemical properties, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations have been employed to predict optimized geometrical structures, vibrational frequencies, and molecular orbitals . These computational studies are complemented by experimental techniques such as NMR, FT-IR, and UV/vis spectroscopy, providing a comprehensive understanding of the compounds' properties. The biological activity of these compounds has also been assessed, showing significant antibacterial properties . These analyses are indicative of the properties that N-(2-chloroethyl)-1H-benzimidazol-2-amine may possess, although direct studies on this specific compound would be required for a definitive characterization.
Applications De Recherche Scientifique
-
N-(2-Chloroethyl)-N-nitrosoureas
- These compounds are used in critical cases of brain tumors or leukemia . They are very toxic in nature. The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .
- Our studies with two aromatic N-(2-chloroethyl)-N-nitrosoureas show that NO release may be a facile pathway for their activity . Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adeno carcinoma cell lines .
-
N-(2-Chloroethyl)-N-nitrosoureas
- These compounds are used in critical cases of brain tumors or leukemia . They are very toxic in nature. The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .
- Our studies with two aromatic N-(2-chloroethyl)-N-nitrosoureas show that NO release may be a facile pathway for their activity . We have probed the NO release through fluorescence and the traditional Griess reagent assay . The aqueous stability studies show that the rates of decomposition of the two aromatic N-(2-chloroethyl)-N-nitrosoureas are of the order of 10 −2 min −1 . Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adeno carcinoma cell lines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNALGLNPRIOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378274 |
Source


|
| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
CAS RN |
84797-54-6 |
Source


|
| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)










![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
